2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine
Description
2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine is a sulfur-containing aliphatic amine with the molecular formula C₅H₁₁NS and CAS numbers 42416-26-2 (free base) and 1221723-20-1 (hydrochloride salt). Its structure comprises a primary amine group (-NH₂) linked to a two-carbon chain terminating in a thioether group (-S-CH₂-CH=CH₂).
Properties
IUPAC Name |
2-prop-2-enylsulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-2-4-7-5-3-6/h2H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWBFUNZJZFKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine typically involves the reaction of allyl mercaptan with ethyleneimine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Allyl mercaptan+Ethyleneimine→this compound
The reaction is usually conducted in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and amides.
Scientific Research Applications
2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, also known by its CAS number 42416-26-2, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound features a prop-2-en-1-ylsulfanyl group attached to an ethanamine backbone and has the molecular formula C5H11NS.
Scientific Research Applications
This compound serves as a building block in the synthesis of complex molecules, is studied for its potential biological activity and interactions with biomolecules, and is explored for potential therapeutic applications, including drug development. It is also used in the production of specialty chemicals and materials.
Chemical Reactions
The compound undergoes various chemical reactions due to its sulfanyl and amine groups.
Types of Reactions:
- Oxidation The sulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The major products formed are sulfoxides and sulfones.
- Reduction The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The amine group can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides, leading to various substituted amines and amides.
Antimicrobial Activity
Structurally similar compounds have exhibited antimicrobial properties, inhibiting bacterial growth by disrupting cellular processes.
Cytotoxic Effects
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(a) 2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride
- Structure : Replaces the allyl (CH₂-CH=CH₂) group with a propargyl (CH₂-C≡CH) moiety.
- Molecular Formula : C₅H₁₀ClNS.
- Key Differences :
(b) 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
- Structure: Contains a disulfide (-S-S-) bridge between two aminoethyl groups.
- Molecular Formula : C₄H₁₂N₂S₂.
- Key Differences: The disulfide bond confers redox sensitivity, enabling cleavage under reducing conditions. Potential for dimerization or crosslinking in biological systems, unlike the stable thioether in the target compound .
(c) 2-[(Thiophen-3-ylmethyl)sulfanyl]ethan-1-amine
- Structure : Substitutes the allyl group with a thiophene-methyl moiety.
- Molecular Formula : C₇H₁₁NS₂.
- Increased molecular weight (173.3 g/mol) may affect pharmacokinetics compared to the lighter allyl analogue (121.2 g/mol) .
Oxygen-Containing Analogues
2-(Prop-2-en-1-yloxy)ethan-1-amine
- Structure : Replaces the thioether (-S-) with an ether (-O-).
- Higher polarity may improve aqueous solubility but reduce membrane permeability compared to the thioether variant .
Amines with Aromatic Substituents
(a) 2-Phenylprop-2-en-1-amine
- Structure : Features a phenyl group attached to the allyl chain.
- Molecular Formula : C₉H₁₁N.
- Key Differences :
(b) 2-(1H-Pyrrol-2-yl)ethan-1-amine
- Structure : Incorporates a pyrrole ring instead of a sulfur group.
- Molecular Formula : C₆H₁₀N₂.
- Key Differences :
Comparative Data Table
Biological Activity
2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, a compound characterized by a prop-2-en-1-ylsulfanyl group attached to an ethanamine backbone, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.
The molecular formula of this compound is . The compound features a double bond in the prop-2-en-1-yl group and a sulfanyl substituent, contributing to its unique reactivity profile and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with biomolecules. The amine group can form hydrogen bonds and electrostatic interactions, while the sulfanyl group may participate in redox reactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects.
Antimicrobial Activity
Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial properties. Research indicates that such compounds can inhibit bacterial growth by disrupting cellular processes.
Cytotoxic Effects
Research into the cytotoxic effects of related compounds indicates that they may exhibit anti-cancer properties. For example, thiazole-linked compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could also possess such activity due to its structural characteristics .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Synthesis and Applications
The synthesis of this compound can be achieved through various chemical reactions involving oxidation, reduction, and substitution processes. It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, indicating its importance in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
